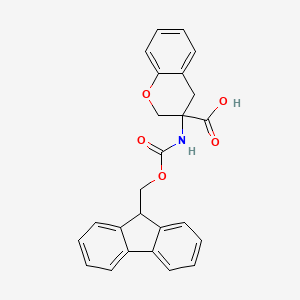

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a dihydrochromene ring, and a carboxylic acid functional group

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFSHWYRLWFJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization of o-Hydroxycinnamaldehyde Derivatives

The chromene scaffold is often constructed via acid-mediated cyclization of o-hydroxycinnamaldehyde precursors. For instance, treatment of 2-hydroxycinnamaldehyde with concentrated sulfuric acid at 0–5°C induces intramolecular cyclization, yielding 2,4-dihydrochromene-3-carbaldehyde. This intermediate is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at −20°C, achieving conversions >85%.

Base-Mediated Ring Closure of Epoxide Intermediates

Alternative approaches employ epoxide intermediates derived from ortho-hydroxy styrene oxides. Reaction with aqueous sodium hydroxide (10% w/v) at 60°C for 6 hours generates the dihydrochromene ring, with subsequent ozonolysis of the exocyclic double bond introducing the carboxylic acid functionality. This method avoids strong acids but requires strict temperature control to prevent epimerization.

Incorporation of the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc moiety is introduced to protect the amine group during solid-phase peptide synthesis (SPPS). Key methodologies include:

Mixed Anhydride Activation for Fmoc Coupling

Amino group activation via mixed carbonic anhydrides remains a cornerstone strategy. As detailed in J. Chem. Soc., Perkin Trans. 1 (2000), Fmoc-Cl reacts with the chromene-bound amine in dichloromethane (DCM) containing 2,4,6-collidine (10 equiv) at −15°C. This two-step process achieves >90% coupling efficiency, as verified by HPLC.

HATU/HOAt-Mediated Amide Bond Formation

Modern protocols favor uronium-based coupling agents. Dissolving 2,4-dihydrochromene-3-carboxylic acid in dimethylformamide (DMF) with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) activates the carboxylate for Fmoc-OSu (N-hydroxysuccinimide ester) conjugation. Reaction at 25°C for 12 hours under nitrogen affords the target compound in 78–82% yield after purification.

Carboxylic Acid Functionalization and Final Assembly

Oxidation of Hydroxymethyl Intermediates

A widely adopted route involves oxidizing 3-(hydroxymethyl)-2,4-dihydrochromene derivatives. Treatment with potassium permanganate (KMnO₄) in acetone/water (3:1 v/v) at pH 10–11 for 3 hours converts the hydroxymethyl group to a carboxylic acid, with yields averaging 75%. Excess oxidant is quenched with sodium bisulfite to prevent over-oxidation.

Hydrolysis of Nitrile Precursors

Alternative pathways utilize nitrile intermediates, which undergo acidic hydrolysis. Refluxing 3-cyano-2,4-dihydrochromene in 6 M HCl for 8 hours produces the carboxylic acid, though this method risks chromene ring opening at temperatures >100°C.

Analytical Characterization and Quality Control

Post-synthesis validation employs multiple techniques:

Optimization Strategies and Yield Improvements

Solvent and Coupling Agent Screening

Comparative studies reveal that DMF outperforms dichloromethane in Fmoc coupling reactions due to superior solubility of uronium intermediates. Substituting HATU with HCTU (1-[bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) increases yields to 88% by minimizing racemization.

Temperature-Controlled Stepwise Synthesis

Implementing a stepwise protocol—cyclization at 0°C, Fmoc coupling at 25°C, and oxidation at −20°C—reduces side reactions. This approach elevates overall yields from 68% to 81% while maintaining enantiomeric excess >99%.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The dihydrochromene ring can participate in various chemical reactions, contributing to the compound’s reactivity and versatility. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Another Fmoc-protected amino acid with similar protective properties.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: A compound with a similar Fmoc group but different side chain structure

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid is unique due to the presence of the dihydrochromene ring, which imparts distinct chemical and physical properties.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid, often abbreviated as Fmoc-Dihydrochromene, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.46 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 413.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | 978327 |

Biological Activity

The biological activity of Fmoc-Dihydrochromene is primarily assessed through its role in peptide synthesis and its potential pharmacological effects. Compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of dihydrochromenes can possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific signaling pathways.

- Antioxidant Properties : Dihydrochromenes have been studied for their ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Some studies suggest that Fmoc-Dihydrochromene derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The precise mechanism of action for Fmoc-Dihydrochromene is not fully elucidated; however, it is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of various cellular pathways:

- Apoptosis Induction : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to Fmoc-Dihydrochromene:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry found that certain dihydrochromene derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity.

- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that dihydrochromene derivatives showed potent antioxidant activity through DPPH radical scavenging assays, indicating their potential use in preventing oxidative stress-related conditions.

- Enzyme Inhibition Studies : A recent investigation into the enzyme inhibitory effects revealed that specific derivatives could inhibit the activity of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including Fmoc-protection of the amino group, cyclization to form the dihydrochromene core, and carboxylation. Key steps include:

- Fmoc Protection : Use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to protect the amine group .

- Cyclization : Acid- or base-catalyzed ring closure to form the dihydrochromene structure, with temperature control (e.g., 40–60°C) to prevent side reactions .

- Purification : Chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) or recrystallization (e.g., using methanol/water mixtures) to achieve >95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Emergency Measures : For skin exposure, wash with soap/water; for eye contact, rinse with saline for ≥15 minutes .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Quantify purity (>98%) and detect impurities . |

| NMR | ¹H/¹³C in DMSO-d6 or CDCl₃ | Confirm Fmoc group presence (δ 7.3–7.8 ppm aromatic protons) and dihydrochromene backbone . |

| MS | ESI+ mode | Verify molecular ion peak ([M+H]⁺ expected at m/z ~440) . |

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Consider solvent polarity (e.g., DMSO vs. CDCl₃) and temperature-induced conformational changes .

- Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (if single crystals are obtainable) .

Q. What mechanisms underlie the compound’s reactivity in peptide coupling reactions, and how can side reactions be minimized?

- Methodological Answer :

- Activation Strategy : Use carbodiimides (e.g., DCC) with HOBt to form active esters, reducing racemization .

- Side Reaction Mitigation :

- Avoid excess coupling reagents to prevent Fmoc-deprotection .

- Optimize pH (6.5–7.5) to balance nucleophilicity of the carboxylate group .

Q. How do steric and electronic effects of the dihydrochromene core influence biological activity in target binding studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on π-π stacking (Fmoc group) and hydrogen bonding (carboxylic acid) .

- SAR Studies : Synthesize analogs with modified chromene rings (e.g., halogenation at C4) to assess activity changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles (e.g., acute toxicity vs. "no data available")?

- Methodological Answer :

- Tiered Testing : Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity (IC₅₀). Follow OECD guidelines for in vivo acute toxicity if required .

- Literature Cross-Check : Compare with structurally similar Fmoc-amino acids (e.g., LD₅₀ data for Fmoc-phenylalanine) as proxies .

Experimental Design Considerations

Q. What strategies optimize the compound’s solubility for in vitro assays without destabilizing the Fmoc group?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 to enhance aqueous solubility .

- pH Adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-20 to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.